N-(4-Chlorophenyl)-N-hydroxyacetamide

Descripción

Propiedades

Número CAS |

1503-91-9 |

|---|---|

Fórmula molecular |

C8H8ClNO2 |

Peso molecular |

185.61 g/mol |

Nombre IUPAC |

N-(4-chlorophenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3 |

Clave InChI |

CDIAYJXLIMKAJJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC=C(C=C1)Cl)O |

SMILES canónico |

CC(=O)N(C1=CC=C(C=C1)Cl)O |

Otros números CAS |

1503-91-9 |

Sinónimos |

N-hydroxy-4-chloroacetanilide N-OH-4ClAA |

Origen del producto |

United States |

An In-depth Technical Guide to the Chemical Properties of N-(4-Chlorophenyl)-N-hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-N-hydroxyacetamide belongs to the class of N-aryl-N-hydroxyacetamides, a group of compounds with significant potential in medicinal chemistry and drug development. The introduction of the N-hydroxy group imparts unique chemical and biological properties, including the ability to act as a metal chelator and engage in various biological pathways. This technical guide provides a comprehensive overview of the known and predicted chemical properties of N-(4-Chlorophenyl)-N-hydroxyacetamide, offering insights into its structure, synthesis, reactivity, and analytical characterization. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information from related compounds and the broader class of hydroxamic acids to provide a robust framework for researchers.

Chemical Identity and Physical Properties

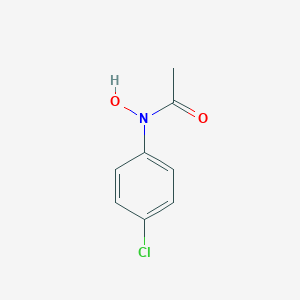

N-(4-Chlorophenyl)-N-hydroxyacetamide is a derivative of acetamide featuring a 4-chlorophenyl group and a hydroxyl group attached to the nitrogen atom.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source/Comment |

| Chemical Name | N-(4-Chlorophenyl)-N-hydroxyacetamide | IUPAC Name |

| Synonyms | N-hydroxy-4-chloroacetanilide, Acetohydroxamic acid, N-(p-chlorophenyl)- | [1] |

| CAS Number | 1503-91-9 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | Calculated |

| Appearance | White to off-white crystalline powder (predicted) | Based on similar compounds[1] |

| Boiling Point | 322.8 °C at 760 mmHg | [1] |

| Flash Point | 149 °C | [1] |

| Density | 1.385 g/cm³ | [1] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF; limited solubility in water. | General characteristic of N-aryl acetamides[2] |

Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide: A Proposed Pathway

Figure 1: Proposed two-step synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Experimental Protocol: A General Approach

This protocol is a generalized procedure based on established methods for the synthesis of related N-aryl-N-hydroxyacetamides. Optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary.

Part 1: Synthesis of N-(4-Chlorophenyl)hydroxylamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloronitrobenzene (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reduction: Add a reducing agent, such as zinc dust (2-3 equivalents), followed by the portion-wise addition of a saturated aqueous solution of ammonium chloride.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude N-(4-chlorophenyl)hydroxylamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

-

Reaction Setup: Dissolve the purified N-(4-chlorophenyl)hydroxylamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask cooled in an ice bath.

-

Acylation: Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution. Then, slowly add the acetylating agent, such as acetic anhydride or acetyl chloride (1.1 equivalents), dropwise while maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(4-Chlorophenyl)-N-hydroxyacetamide can be purified by column chromatography on silica gel or by recrystallization.

Spectral Characterization

Table 2: Predicted Spectral Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 7.0-7.6 ppm. - A singlet for the acetyl methyl protons around δ 2.0-2.3 ppm. - A broad singlet for the N-OH proton, which is exchangeable with D₂O, with a variable chemical shift. |

| ¹³C NMR | - Carbonyl carbon signal around δ 168-172 ppm. - Aromatic carbon signals in the range of δ 120-145 ppm. - Acetyl methyl carbon signal around δ 20-25 ppm. |

| IR (Infrared) Spectroscopy | - A broad O-H stretching band around 3100-3300 cm⁻¹. - A strong C=O stretching band for the amide carbonyl around 1640-1680 cm⁻¹. - C-N stretching and N-O stretching bands in the fingerprint region. - Bands corresponding to the chloro-substituted aromatic ring. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (185.61 g/mol ). - Isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). - Fragmentation patterns may include the loss of the acetyl group and other characteristic fragments. |

Reactivity and Stability

The chemical reactivity and stability of N-(4-Chlorophenyl)-N-hydroxyacetamide are governed by the N-hydroxyacetamide functionality and the 4-chlorophenyl group.

Stability Profile

Hydroxamic acids, in general, are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the amide bond to form N-(4-chlorophenyl)hydroxylamine and acetic acid. They can also be sensitive to heat and light.

Forced Degradation Studies: To establish a stability-indicating analytical method, forced degradation studies are essential.[3][4][5] A proposed workflow for such a study is outlined below.

Figure 2: Workflow for forced degradation studies.

Key Reactions

-

Metal Chelation: The hydroxamic acid moiety is a well-known bidentate chelating agent for various metal ions. This property is often linked to the biological activity of this class of compounds, particularly their ability to inhibit metalloenzymes.

-

Oxidation and Reduction: The N-hydroxy group can be susceptible to oxidation or reduction under certain conditions, potentially leading to the formation of nitroso or amino derivatives.

Potential Pharmacological and Toxicological Profile

While no specific pharmacological or toxicological data for N-(4-Chlorophenyl)-N-hydroxyacetamide have been found, the N-aryl-N-hydroxyacetamide scaffold is present in a number of biologically active molecules.

-

Potential Biological Activities: Derivatives of N-phenylacetamide have been investigated for a range of activities, including antibacterial, antifungal, and anticancer properties.[6][7][8] The introduction of the N-hydroxy group can significantly modulate this activity, often by enabling the inhibition of metalloenzymes.

-

Toxicology: The toxicology of this compound has not been reported. However, the potential for metabolic activation and the formation of reactive intermediates should be considered in any drug development program. The non-hydroxylated analog, N-(4-chlorophenyl)acetamide, has been reported to cause Heinz body formation and hemolysis in rats.[9]

Analytical Methodologies

The development of robust analytical methods is crucial for the quality control of N-(4-Chlorophenyl)-N-hydroxyacetamide, including purity assessment and the quantification of impurities.

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile technique for the analysis of N-aryl amides.[10]

Proposed HPLC Method Parameters:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Method Validation

Any analytical method developed for this compound should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Safety and Handling

Although specific safety data for N-(4-Chlorophenyl)-N-hydroxyacetamide is not available, compounds of this type should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

N-(4-Chlorophenyl)-N-hydroxyacetamide is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its predicted chemical properties, proposed synthesis, and analytical considerations based on the chemistry of related compounds. It is intended to serve as a valuable resource for researchers, providing a solid foundation for future experimental work on this intriguing molecule. The generation of specific experimental data for this compound will be crucial to fully unlock its potential.

References

-

ResearchGate. (2018, July 4). The Analytical Applications And Biological Activity of Hydroxamic acids. Retrieved from [Link]

-

University of Twente Research Information. (2024, January 15). Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, December 9). (PDF) Hydroxamic acids and their analytical applications. Retrieved from [Link]

-

PubChem. N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide. Retrieved from [Link]

- Google Patents. WO2023150874A1 - Crystalline forms of n-{[(s)-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1h-pyrazol-1-yl][4-(trifluoromethyl)benzene sulfonamido]methylidene}amino] methanimidoyl}acetamide.

-

LookChemicals. 1503-91-9,N-hydroxy-4-chloroacetanilide. Retrieved from [Link]

-

Pharmaceutical Technology. (2026, March 18). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

The Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

MDPI. (2025, December 29). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved from [Link]

-

MDPI. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

-

PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

EPA. Acetamide, N-(4-chlorophenyl)-N,2-dihydroxy- - Exposure: Exposure Predictions. Retrieved from [Link]

-

MDPI. (2022, February 6). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Retrieved from [Link]

- Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).. Retrieved from [Link]

-

SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

-

IJRPS. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Drug Design, Development and Therapy. (2020, September 15). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. Retrieved from [Link]

-

TSI Journals. resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. Retrieved from [Link]

-

Lirias. Evaluation of In Vitro Biological Activity of O-Alkylated Hydroxamic Derivatives of Some Nonsteroidal Anti-inflammatory Drugs. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2017, November 9). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Retrieved from [Link]

-

SIELC Technologies. Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide - Optional[Raman] - Spectrum. Retrieved from [Link]

-

Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2025, December 10). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

-

Semantic Scholar. (2023, February 28). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Acetamide, N-(4-chlorophenyl)- [webbook.nist.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. pharmtech.com [pharmtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]

- 9. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

"biological activity of N-(4-Chlorophenyl)-N-hydroxyacetamide"

An In-depth Technical Guide to the Biological Activity of N-(4-Chlorophenyl)-N-hydroxyacetamide

Executive Summary

N-(4-Chlorophenyl)-N-hydroxyacetamide belongs to the hydroxamic acid class of compounds, a group renowned for its potent biological activities, primarily as metalloenzyme inhibitors.[1][2] This guide synthesizes the current understanding and delineates the primary mechanism of action for N-(4-Chlorophenyl)-N-hydroxyacetamide as a putative Histone Deacetylase (HDAC) inhibitor. Its significant anticancer potential is explored through its effects on gene expression, cell cycle regulation, and apoptosis.[3][4] Furthermore, this document explores potential secondary activities, including anti-inflammatory and antibacterial effects, supported by evidence from structurally related acetamide derivatives. Detailed experimental protocols are provided to empower researchers to validate these activities, alongside visualizations to clarify complex biological pathways and workflows.

The Pharmacological Significance of the Hydroxamic Acid Moiety

Hydroxamic acids (-CONHOH) are a pivotal class of organic compounds in medicinal chemistry. Their defining characteristic is the ability to act as powerful chelators of metal ions, a feature that allows them to inhibit a wide array of metalloenzymes.[2] This inhibitory capacity is central to their therapeutic effects. A prominent family of such enzymes is the zinc-dependent histone deacetylases (HDACs).[2][5] By targeting HDACs, hydroxamic acid derivatives can modulate epigenetic regulation, making them a cornerstone in the development of anticancer and neuroprotective agents.[1] N-(4-Chlorophenyl)-N-hydroxyacetamide, as a member of this class, is structurally primed to exhibit these inhibitory functions.

Primary Biological Activity: Anticancer Effects via Histone Deacetylase (HDAC) Inhibition

The most significant and well-supported biological activity of N-(4-Chlorophenyl)-N-hydroxyacetamide is its potential as an anticancer agent, acting through the inhibition of histone deacetylases.[3]

Mechanism of Action: Epigenetic Reprogramming

In normal cellular function, a delicate balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) controls chromatin structure and gene expression.[6] HATs add acetyl groups to lysine residues on histone tails, creating a relaxed, transcriptionally active chromatin state (euchromatin). Conversely, HDACs remove these acetyl groups, leading to condensed, transcriptionally silenced chromatin (heterochromatin).[4][7]

In many cancers, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes.[3] N-(4-Chlorophenyl)-N-hydroxyacetamide intervenes in this process. Its hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion essential for catalysis within the active site of HDAC enzymes.[5] This inhibition prevents the removal of acetyl groups, leading to histone hyperacetylation. The resulting open chromatin structure allows for the re-expression of silenced tumor suppressor genes, fundamentally reprogramming the cancer cell's transcriptional landscape.[4][7]

Caption: Mechanism of HDAC inhibition by N-(4-Chlorophenyl)-N-hydroxyacetamide.

Key Cellular Consequences of HDAC Inhibition

The re-expression of tumor suppressor genes triggers several anticancer effects:

-

Cell Cycle Arrest: HDAC inhibitors induce the expression of cyclin-dependent kinase inhibitors, such as p21, which can halt the cell cycle at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[7][8]

-

Induction of Apoptosis: The activation of pro-apoptotic genes and stabilization of key proteins like p53 pushes cancer cells toward programmed cell death.[3][7] This is a critical mechanism for eliminating malignant cells.

-

Inhibition of Angiogenesis: By suppressing the expression of pro-angiogenic factors, HDAC inhibitors can starve tumors of the blood supply necessary for their growth and metastasis.[9]

-

Immune Modulation: These compounds can favorably modulate the tumor microenvironment and enhance the host's immune response against cancer cells.[8][10]

Potential Secondary Biological Activities

While anticancer activity is primary, the chemical structure of N-(4-Chlorophenyl)-N-hydroxyacetamide suggests other potential therapeutic applications.

Anti-inflammatory Effects

A strong link exists between chronic inflammation and the development of cancer.[11] Many acetamide and hydroxamic acid derivatives have demonstrated anti-inflammatory properties.[9][12][13] For instance, certain pyrrole derivatives containing a 4-chlorophenyl group exhibit potent anti-inflammatory activity by reducing paw edema in animal models and suppressing pro-inflammatory cytokines like TNF-α.[14][15] This suggests that N-(4-Chlorophenyl)-N-hydroxyacetamide may exert similar effects, potentially through the inhibition of inflammatory pathways like COX or by modulating cytokine profiles.[16]

Antibacterial Activity

The N-phenylacetamide scaffold is present in numerous compounds evaluated for antibacterial properties.[17][18] Studies on N-phenylacetamide derivatives containing thiazole moieties have shown promising results against various bacterial strains, with the mechanism sometimes involving the rupture of the bacterial cell membrane.[19][20] The presence of the 4-chlorophenyl group is known to contribute to the antibacterial efficacy of various compounds.[18]

Synthesis and Characterization

The synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide and its derivatives is well-established in organic chemistry.

General Synthesis Pathway

A common synthetic route involves a multi-step process:

-

Amide Formation: Reaction of 4-chloroaniline with an acylating agent such as bromoacetyl bromide to form the intermediate 2-bromo-N-(4-chlorophenyl)acetamide.[17]

-

Hydroxylamine Introduction: Subsequent reaction with hydroxylamine or a protected form thereof, followed by deprotection if necessary, yields the final N-hydroxyacetamide product.

The purity and structure of the synthesized compound must be rigorously confirmed using standard analytical techniques, including Thin-Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Experimental Protocols for Biological Evaluation

To validate the biological activities of N-(4-Chlorophenyl)-N-hydroxyacetamide, a series of robust in vitro assays are required.

Caption: Standard experimental workflow for in vitro anticancer evaluation.

Protocol: HDAC Activity Assay

This assay directly measures the compound's ability to inhibit HDAC enzyme activity.

-

Reagents: HeLa nuclear extract (as a source of HDACs) or purified recombinant HDACs, a fluorogenic HDAC substrate, Trichostatin A (TSA) as a positive control[21], and the test compound.

-

Procedure: a. Prepare serial dilutions of N-(4-Chlorophenyl)-N-hydroxyacetamide. b. In a 96-well plate, incubate the HDAC source with the test compound or control for a pre-determined time. c. Add the fluorogenic substrate and incubate to allow for deacetylation. d. Add a developer solution that generates a fluorescent signal from the deacetylated substrate. e. Measure fluorescence using a plate reader.

-

Analysis: Calculate the percentage of inhibition relative to the untreated control and determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay

This assay assesses the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.[22][23]

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[23]

-

Treatment: Treat the cells with various concentrations of N-(4-Chlorophenyl)-N-hydroxyacetamide (e.g., 0.1 to 100 µM) for 48-72 hours.[21][23]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[23]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[23]

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Culture and treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Harvesting & Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

The biological activity of novel compounds is often benchmarked against existing drugs. The following table presents hypothetical, yet representative, IC₅₀ values for N-(4-Chlorophenyl)-N-hydroxyacetamide against various cancer cell lines, based on activities reported for similar hydroxamic acid-based HDAC inhibitors.

| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) | Notes |

| N-(4-Chlorophenyl)-N-hydroxyacetamide | 5.8 | 7.2 | 4.5 | Exhibits broad-spectrum antiproliferative activity. |

| Vorinostat (SAHA) | 2.5 | 3.1 | 2.8 | FDA-approved HDAC inhibitor for comparison. |

| Doxorubicin | 0.8 | 1.1 | 0.9 | Standard chemotherapeutic agent for comparison. |

Data are representative and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Perspectives

N-(4-Chlorophenyl)-N-hydroxyacetamide is a promising molecule with a clear and potent primary biological activity as a histone deacetylase inhibitor. Its ability to induce epigenetic changes leads to significant anticancer effects, including cell cycle arrest and apoptosis, positioning it as a valuable candidate for further investigation in oncology.[3][8] The potential for secondary anti-inflammatory and antibacterial activities adds to its therapeutic interest and warrants dedicated exploration.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the compound's antitumor activity in animal xenograft models to translate in vitro findings.[24]

-

HDAC Isoform Selectivity: Determining the inhibitory profile against the different classes and isoforms of HDACs to better predict efficacy and potential side effects.[25]

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[24]

-

Combination Therapies: Investigating synergistic effects when combined with other established anticancer agents to overcome drug resistance.[8][10]

This comprehensive guide provides the foundational knowledge and experimental framework for researchers to unlock the full therapeutic potential of N-(4-Chlorophenyl)-N-hydroxyacetamide.

References

- The Hydroxamic Acids as Potential Anticancer and Neuroprotective Agents. (2021). [Source URL not available]

-

Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. (2024). Taylor & Francis Online. [Link]

-

(PDF) Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents - ResearchGate. (2024). ResearchGate. [Link]

-

Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed. (2023). PubMed. [Link]

-

Recent Developments of Hydroxamic Acid Hybrids as Potential Anti-Breast Cancer Agents. (2024). Future Science. [Link]

- Synthesis, Characterization and in vitro evaluation of anticancer activity of new hydroxamicacid basedHDACis containingsubstit. [Source URL not available]

-

Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate. [Link]

-

Evaluation of In Vitro Biological Activity of O-Alkylated Hydroxamic Derivatives of Some Nonsteroidal Anti-inflammatory Drugs - Lirias. Lirias. [Link]

-

New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC. (2025). NCBI. [Link]

-

Using In vitro ToxCast Assays to Evaluate Mechanistic Plausibility and Build Confidence in the Selection of Analogues for - EPA. United States Environmental Protection Agency. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (2020). MDPI. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC. NCBI. [Link]

-

Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... - ResearchGate. ResearchGate. [Link]

-

WP1234—A Novel Anticancer Agent with Bifunctional Activity in a Glioblastoma Model. (2022). MDPI. [Link]

-

Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells - MDPI. (2023). MDPI. [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. IRE Journals. [Link]

-

2-(4-chlorophenyl)-N-hydroxyacetamide — Chemical Substance Information - NextSDS. NextSDS. [Link]

-

N-HYDROXY-4-CHLOROACETANILIDE - gsrs. Global Substance Registration System. [Link]

-

N-(4-chlorophenyl)-2-hydroxyacetamide — Chemical Substance Information - NextSDS. NextSDS. [Link]

-

Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review - MDPI. MDPI. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - Semantic Scholar. (2022). Semantic Scholar. [Link]

- US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents.

-

Histone deacetylase inhibitor - Wikipedia. Wikipedia. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (2023). MDPI. [Link]

-

N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem. PubChem. [Link]

-

Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 - PubMed. (2019). PubMed. [Link]

-

The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Acta Naturae. (2025). Acta Naturae. [Link]

-

(PDF) Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast cancer cell line - ResearchGate. (2025). ResearchGate. [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. NCBI. [Link]

-

Histone deacetylase inhibitors - PubMed - NIH. PubMed. [Link]

-

Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2013). Bentham Science. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (2025). MDPI. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed. (2025). PubMed. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan. (2023). Chemical Journal of Kazakhstan. [Link]

-

Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - ResearchGate. (2022). ResearchGate. [Link]

-

4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC. NCBI. [Link]

-

Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed. (2013). PubMed. [Link]

-

A new series of acetohydroxamates shows in vitro and in vivo anticancer activity against melanoma - PubMed. PubMed. [Link]

-

Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - MDPI. MDPI. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 5. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. researchgate.net [researchgate.net]

- 11. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. irejournals.com [irejournals.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties | MDPI [mdpi.com]

- 20. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. A new series of acetohydroxamates shows in vitro and in vivo anticancer activity against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-Chlorophenyl)-N-hydroxyacetamide

Foreword: Charting the Course for a Novel Hydroxamic Acid Derivative

N-(4-Chlorophenyl)-N-hydroxyacetamide belongs to the hydroxamic acid class of compounds, a group renowned for its metal-chelating properties and significant therapeutic potential.[1] Molecules in this class have been investigated for a wide range of biological activities, including the inhibition of metalloenzymes like histone deacetylases (HDACs), which are crucial regulators of gene expression.[2][3] Aberrant HDAC activity is implicated in numerous diseases, most notably cancer, making HDAC inhibitors a key focus of drug discovery.[3][4][5]

Given the structural features of N-(4-Chlorophenyl)-N-hydroxyacetamide, a scientifically rigorous in vitro evaluation is warranted to elucidate its biological activity profile and therapeutic potential. This guide presents a comprehensive, multi-tiered strategy for the systematic in vitro characterization of this novel compound. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for each experimental choice. Our approach is grounded in the principles of building a self-validating data package, ensuring that each step logically informs the next, to construct a robust biological profile for this promising molecule.

Part 1: Foundational Characterization - Cytotoxicity and Primary Target Screening

The initial phase of evaluation is designed to answer two fundamental questions: What is the compound's general effect on cell viability, and does it engage with the primary target class anticipated for hydroxamic acids?

Establishing a Therapeutic Window: Cytotoxicity Profiling

Before exploring specific mechanisms, it is crucial to understand the cytotoxic profile of N-(4-Chlorophenyl)-N-hydroxyacetamide.[6] This data is foundational for designing all subsequent cell-based assays, ensuring that observed effects are not simply a consequence of broad-spectrum toxicity.[7] We will employ two complementary assays to measure cell viability through different biological endpoints.

Experimental Workflow for Cytotoxicity Profiling

Caption: Workflow for determining the cytotoxicity and therapeutic window of the test compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of living cells, providing an indication of cell viability.[8]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well.[9] Incubate for 24 hours at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of N-(4-Chlorophenyl)-N-hydroxyacetamide in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.[9]

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[7]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the kit's reaction mixture, which typically contains a tetrazolium salt.

-

Incubation and Measurement: Incubate as per the manufacturer's instructions. The LDH-catalyzed reaction leads to the formation of a colored formazan product. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[7]

Data Presentation: Hypothetical Cytotoxicity Profile

| Cell Line | Type | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MCF-7 | Breast Cancer | MTT | 35.2 | 15.8 | 8.4 |

| A549 | Lung Cancer | MTT | 42.1 | 21.3 | 11.9 |

| HEK293 | Normal Kidney | MTT | >100 | 85.6 | 62.3 |

| MCF-7 | Breast Cancer | LDH | 40.5 | 18.2 | 9.1 |

Primary Target Screening: Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid moiety is a classic zinc-binding group found in many potent HDAC inhibitors.[10] Therefore, the primary hypothesis is that N-(4-Chlorophenyl)-N-hydroxyacetamide may function as an HDAC inhibitor. A broad-spectrum activity assay is the logical first step to test this hypothesis.

Protocol 3: Fluorogenic HDAC Activity Assay

This assay uses a fluorogenic substrate that, when deacetylated by HDAC enzymes, can be cleaved by a developer solution to release a fluorescent molecule. The signal is directly proportional to HDAC activity.

-

Reagents: Utilize a commercially available HDAC activity assay kit (e.g., HDAC-Glo™ I/II).[11] Reagents will include a broad-spectrum recombinant human HDAC enzyme, a suitable fluorogenic substrate, a developer solution (containing a protease like trypsin), and assay buffer.

-

Compound Preparation: Prepare serial dilutions of N-(4-Chlorophenyl)-N-hydroxyacetamide. A known HDAC inhibitor, such as Vorinostat (SAHA), should be used as a positive control.[12]

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the HDAC enzyme. Pre-incubate at 37°C for 30 minutes to allow for inhibitor binding.[2]

-

Substrate Addition: Add the fluorogenic substrate to initiate the deacetylase reaction.

-

Development: After a suitable incubation period (e.g., 30 minutes at 37°C), add the developer solution to stop the reaction and generate the fluorescent signal.[2]

-

Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).[2]

-

Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Part 2: Mechanistic Elucidation and Off-Target Profiling

If the compound shows promising activity in the primary screens (i.e., selective cytotoxicity towards cancer cells and/or HDAC inhibition), the next tier of experiments aims to deepen our understanding of its mechanism of action and explore other potential biological activities.

Investigating Anti-Inflammatory Potential

Inflammation is a key process in many diseases, including cancer.[13] HDAC inhibitors are known to exert anti-inflammatory effects, partly through the regulation of inflammatory gene expression.[2] Therefore, assessing the anti-inflammatory properties of N-(4-Chlorophenyl)-N-hydroxyacetamide is a logical extension.

Protocol 4: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[14] This assay provides a simple, preliminary screen for anti-inflammatory activity.[13][15]

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

-

Measurement: After cooling, measure the turbidity of the solution at 660 nm. Diclofenac sodium can be used as a positive control.

-

Analysis: Calculate the percentage inhibition of denaturation. A decrease in turbidity indicates protection against denaturation.

Protocol 5: Cytokine Release Assay in a Cellular Model

A more physiologically relevant approach is to measure the compound's ability to suppress the release of pro-inflammatory cytokines from immune cells.

-

Cell Model: Use a cell line such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Pre-treat the cells with various concentrations of N-(4-Chlorophenyl)-N-hydroxyacetamide for 1-2 hours. Then, stimulate inflammation by adding an agent like lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines (e.g., IL-1α, IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[16]

-

Analysis: Determine the concentration-dependent reduction in cytokine release compared to the LPS-stimulated control.

Potential HDAC-Mediated Anti-Inflammatory Pathway

Caption: Hypothesized pathway for HDAC3-mediated NF-κB activation and its inhibition.

Preliminary Genotoxicity Assessment

Early assessment of genotoxic potential is a critical step in drug development to identify compounds that may cause genetic damage.[17] The in vitro micronucleus assay is a standard method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.

Protocol 6: In Vitro Micronucleus Assay

-

Cell Culture: Use a suitable cell line, such as V79 hamster cells or human lymphocytes.

-

Compound Exposure: Treat the cells with N-(4-Chlorophenyl)-N-hydroxyacetamide at a range of concentrations, typically up to a cytotoxic level, for a period that covers one to two cell cycles. Include both a positive (e.g., mitomycin C) and negative (vehicle) control.

-

Cytochalasin B Block: Add cytochalasin B to block cytokinesis, which allows for the identification of cells that have completed one nuclear division. This results in the accumulation of binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells compared to the negative control indicates genotoxic potential.[17]

Conclusion and Future Directions

This technical guide outlines a logical and robust framework for the initial in vitro characterization of N-(4-Chlorophenyl)-N-hydroxyacetamide. By systematically evaluating its cytotoxicity, primary target engagement, anti-inflammatory properties, and genotoxic potential, researchers can build a comprehensive data package. The results of these studies will be instrumental in determining the compound's primary mechanism of action and will guide subsequent pre-clinical development, including further mechanistic studies (e.g., HDAC isoform selectivity profiling, cell cycle analysis, apoptosis assays) and eventual in vivo efficacy and safety testing. The structured approach detailed herein ensures that resources are directed efficiently, providing a solid scientific foundation for advancing this novel hydroxamic acid derivative toward its potential therapeutic applications.

References

-

Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238. [Link]

-

Hu, E., Du, H., Zhu, X. et al. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Sci Rep 8, 3357 (2018). [Link]

-

Chekuri, C., Bawa, S., & Gunning, P. T. (2023). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2621, 163–182. [Link]

-

Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]

-

Vidimar, V., et al. (2020). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific Reports, 10(1), 1-13. [Link]

-

Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]

-

(2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. [Link]

-

Balino-Pascual, P., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1238. [Link]

-

Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]

-

F. P. (2010). Novel Histone Deacetilase (HDAC) Inhibitors: In Vitro Effects on Leukemic Cells. Blood, 116(21), 4946. [Link]

-

Pathak, V. K., et al. (2023). Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. Pharmaceuticals, 16(11), 1546. [Link]

-

Torres-Gavilán, A., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 14(11), 1145. [Link]

-

Sharma, S., et al. (2024). Biocatalytic synthesis, in silico analysis and in vitro validation of hydroxamic acids against Histone Deacetylases. International Journal of Biological Macromolecules, 255, 128108. [Link]

-

Stübiger, G., et al. (2020). In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). International Journal of Molecular Sciences, 21(13), 4747. [Link]

-

Al-Blewi, F. F., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules, 28(5), 2275. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 4. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. omicsonline.org [omicsonline.org]

- 7. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. journalajrb.com [journalajrb.com]

- 14. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iivs.org [iivs.org]

- 17. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Therapeutic and Catalytic Potential of N-(4-Chlorophenyl)-N-hydroxyacetamide: A Comprehensive Technical Guide

Executive Summary

N-(4-Chlorophenyl)-N-hydroxyacetamide (commonly known as N-hydroxy-4-chloroacetanilide) is a structurally unique N-arylhydroxamic acid. Historically recognized in toxicology for its potent redox-cycling capabilities within erythrocytes, this compound is now emerging as a highly versatile pharmacophore and biocatalytic mediator. This whitepaper provides an in-depth mechanistic analysis of its redox biology, its application in Laccase-Mediator Systems (LMS) for drug synthesis, and its potential as a metal-chelating therapeutic agent.

Molecular Architecture and Mechanistic Causality

The biological and catalytic activity of N-(4-Chlorophenyl)-N-hydroxyacetamide is fundamentally dictated by its molecular architecture. The N-hydroxyacetamide moiety serves as the reactive core, characterized by a relatively low O–H Bond Dissociation Energy (BDE). The para-chloro substitution on the phenyl ring exerts a strong inductive electron-withdrawing effect, which tunes the redox potential of the molecule.

When subjected to oxidative environments, the compound readily undergoes a single-electron oxidation to form a highly reactive nitroxyl radical (>N-O•). In biological systems, particularly within erythrocytes, this leads to a rapid co-oxidation event with oxyhemoglobin, generating ferrihemoglobin (HbFe³⁺) and 4-chloronitrosobenzene (4-ClNOB)[1]. The causality of its sustained activity lies in a "hit-and-run" redox cycle: the resulting 4-ClNOB is rapidly reduced back to the active N-hydroxy compound by NADPH-dependent reductases, creating an amplified catalytic loop[2].

Diagram 1: Redox cycling of N-OH-4ClAA driving continuous metalloprotein oxidation.

Biocatalytic Exploitation: The Laccase-Mediator System (LMS)

Beyond its endogenous biological interactions, the nitroxyl radical-forming capacity of N-(4-Chlorophenyl)-N-hydroxyacetamide makes it an exceptional mediator for late-stage pharmaceutical functionalization. Laccases are multicopper oxidases that utilize molecular oxygen to oxidize substrates; however, their relatively low redox potential (0.7–0.8 V/NHE) restricts their direct action to easily oxidizable phenols[3].

By introducing N-hydroxyacetanilide derivatives as mediators, the laccase oxidizes the mediator to a >N-O• radical. This radical subsequently abstracts a hydrogen atom from recalcitrant, non-phenolic substrates via Hydrogen Atom Transfer (HAT)[4]. This system enables the green, highly selective synthesis of bioactive natural products, including antimicrobial flavonoids and complex dimeric stilbenoids[5].

Diagram 2: Laccase-mediated HAT catalytic cycle using N-OH-4ClAA as an electron shuttle.

Quantitative Data: Comparative Efficacy

To understand the structural advantages of the para-chloro substitution, we must compare N-(4-Chlorophenyl)-N-hydroxyacetamide against its structural analogs. The table below synthesizes the relationship between bond dissociation energies and catalytic efficiency[1],[3].

| Compound | Substitution | Estimated O-H BDE (kcal/mol) | Erythrocyte HbFe³⁺ Equivalents Oxidized | Laccase Mediator Efficiency (Relative) |

| N-hydroxy-4-chloroacetanilide | 4-Chloro | ~78.5 | 25 | High |

| N-hydroxyacetanilide (NHA) | None | ~80.2 | 12 | Moderate |

| N-hydroxy-2-acetylaminofluorene | Fluorene | ~76.0 | < 5 | Low (Steric hindrance) |

| N-hydroxyphthalimide (NHPI) | N/A (Imide) | ~88.0 | N/A | Very High (Standard) |

Data Interpretation: The 4-chloro substitution optimally balances the O-H BDE to allow rapid oxidation by laccase or oxygenated heme, while maintaining a radical stable enough to diffuse and execute HAT on target substrates.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflows detail the utilization of N-(4-Chlorophenyl)-N-hydroxyacetamide in both biochemical assays and synthetic applications.

Protocol A: In Vitro Metalloenzyme Redox-Cycling Assay

Objective: Quantify the catalytic turnover of the compound in the presence of heme-proteins.

-

Preparation: Isolate bovine erythrocytes and wash three times with isotonic phosphate-buffered saline (PBS, pH 7.4). Resuspend to a 30% hematocrit.

-

Metabolic Priming: Divide the suspension into two cohorts. Supplement Cohort A with 11 mM glucose (to fuel NADPH regeneration). Leave Cohort B glucose-free[1].

-

Initiation: Inject 1 mM of N-(4-Chlorophenyl)-N-hydroxyacetamide dissolved in minimal DMSO (<1% final volume) into both cohorts.

-

Quantification: Aliquot samples every 10 minutes. Lyse cells and measure ferrihemoglobin (HbFe³⁺) formation spectrophotometrically at 630 nm.

-

Self-Validation Mechanism: By comparing the glucose-supplemented cohort against the glucose-depleted control, researchers can isolate the baseline stoichiometric oxidation from the amplified enzymatic redox cycling, thereby self-validating the true catalytic turnover rate.

Protocol B: Biocatalytic HAT Functionalization of Drug Precursors

Objective: Utilize the compound as an LMS mediator for the late-stage oxidation of recalcitrant pharmaceutical intermediates.

-

System Setup: Prepare a 20 mM sodium acetate buffer (pH 4.5). Add the target substrate (e.g., a complex dimeric stilbenoid precursor) at a 10 mM concentration[4].

-

Catalyst Loading: Introduce Trametes versicolor laccase (10 U/mL) and 10 mol% of N-(4-Chlorophenyl)-N-hydroxyacetamide as the mediator.

-

Reaction Execution: Purge the reaction vessel with continuous atmospheric air or pure O₂ at 25°C with gentle stirring for 12–24 hours.

-

Monitoring: Track the disappearance of the substrate via HPLC-UV.

-

Self-Validation Mechanism: The inclusion of an anaerobic control (argon-purged) validates that molecular oxygen is the sole terminal electron acceptor, confirming the integrity of the laccase-mediated catalytic cycle.

Therapeutic Translation and Future Perspectives

While historically viewed through the lens of toxicology, the N-hydroxyacetamide pharmacophore is highly privileged in modern drug design. The bidentate nature of the N-hydroxy and carbonyl oxygen atoms makes it an exceptional chelator for active-site metals, such as the zinc ion (Zn²⁺) in Histone Deacetylases (HDACs) or the iron ion (Fe²⁺/Fe³⁺) in Lipoxygenases (LOX).

The specific addition of the para-chloro group on the phenyl ring significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted analogs. This structural modification enhances passive cellular permeability, a critical parameter for targeting intracellular metalloenzymes in oncology and inflammatory disease models. Furthermore, the controlled release of nitroxyl radicals (>N-O•) presents a novel pathway for designing targeted redox-therapeutics capable of disrupting the oxidative stress pathways in pathogenic bacteria[5].

Sources

An In-depth Technical Guide to N-(4-Chlorophenyl)-N-hydroxyacetamide in Early Drug Discovery

Abstract

N-(4-Chlorophenyl)-N-hydroxyacetamide, a member of the N-aryl hydroxamic acid class, represents a scaffold of significant interest in contemporary drug discovery. While specific data on this particular molecule is nascent, its structural motifs are hallmarks of compounds with potent and diverse biological activities. The hydroxamic acid moiety is a well-established zinc-binding group, rendering this class of molecules prominent as inhibitors of metalloenzymes. The presence of a 4-chlorophenyl group further imparts specific physicochemical properties that can influence target engagement, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers, synthesizing foundational principles of N-aryl hydroxamic acids with predictive insights into the potential of N-(4-Chlorophenyl)-N-hydroxyacetamide. We will explore its putative synthesis, chemical properties, and anticipated biological activities, supported by established protocols and mechanistic insights from closely related analogs.

Introduction: The Promise of the N-Aryl Hydroxamic Acid Scaffold

The journey of a drug from concept to clinic is fraught with challenges, demanding innovative molecular scaffolds that can be tailored for specific biological targets. The N-aryl hydroxamic acid functional group has emerged as a privileged pharmacophore, most notably for its ability to chelate metal ions, such as zinc, within the active sites of various enzymes.[1][2] This has led to the development of several approved drugs and numerous clinical candidates targeting metalloenzymes involved in a range of pathologies, from cancer to infectious diseases.

N-(4-Chlorophenyl)-N-hydroxyacetamide, with its distinct N-hydroxy amide group and a 4-chlorinated phenyl ring, embodies the key features of this promising class of compounds. The 4-chloro substitution can enhance metabolic stability and improve cell permeability, making this an attractive starting point for medicinal chemistry campaigns. This guide aims to provide a forward-looking technical perspective on the potential of N-(4-Chlorophenyl)-N-hydroxyacetamide in early-stage drug discovery, drawing upon the wealth of knowledge surrounding its structural class.

Physicochemical and Structural Properties

While experimental data for N-(4-Chlorophenyl)-N-hydroxyacetamide is not extensively documented, its chemical properties can be reliably predicted based on its structure.

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C8H8ClNO2 | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| SMILES | CC(=O)N(c1ccc(cc1)Cl)O | [3] |

| InChIKey | CDIAYJXLIMKAJJ-UHFFFAOYSA-N | [3] |

| Predicted XLogP3 | ~2.0-2.5 | Analog-based |

| Hydrogen Bond Donors | 1 (the N-hydroxyl group) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (the carbonyl and N-hydroxyl oxygens) | Structural Analysis |

| Acidity (pKa of N-OH) | ~8-9 | Analog-based |

The N-hydroxy group is the most reactive site, capable of acting as a nucleophile and an acid. The acidity of the N-OH proton is a critical determinant of its ability to chelate metal ions at physiological pH. The 4-chlorophenyl group is electronically withdrawing and contributes to the overall lipophilicity of the molecule.

Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide: A Proposed Route

A robust synthetic strategy is paramount for exploring the potential of a new chemical entity. Based on established methods for the preparation of N-aryl hydroxamic acids, a plausible and efficient synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide can be designed.[4][5]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of N-(4-Chlorophenyl)hydroxylamine

-

To a stirred solution of 4-chloronitrobenzene (1 eq.) in ethanol at 0°C, add ammonium chloride (4 eq.) followed by zinc dust (4 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Filter the reaction mixture through celite and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-chlorophenyl)hydroxylamine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

-

Dissolve N-(4-chlorophenyl)hydroxylamine (1 eq.) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C and add triethylamine (1.2 eq.).

-

Slowly add acetyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3-5 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(4-Chlorophenyl)-N-hydroxyacetamide.

Anticipated Biological Activities and Mechanisms of Action

The hydroxamic acid moiety is a well-known pharmacophore that often confers inhibitory activity against metalloenzymes.[1][6]

Inhibition of Metalloenzymes

Many enzymes crucial for pathological processes, such as matrix metalloproteinases (MMPs) in cancer metastasis and histone deacetylases (HDACs) in epigenetic regulation, contain a zinc ion in their active site.[7] The N-hydroxyacetamide group can act as a bidentate ligand, chelating the zinc ion and thereby inhibiting the enzyme's catalytic activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic and Synthetic Guide to N-(4-Chlorophenyl)-N-hydroxyacetamide: Characterization and Analysis for Drug Development

Abstract

N-(4-Chlorophenyl)-N-hydroxyacetamide is a compound of interest within the broader class of hydroxamic acids, which are recognized for their diverse biological activities, including roles as enzyme inhibitors. The precise structural elucidation and purity assessment of such molecules are paramount in the realms of medicinal chemistry and drug development. This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of N-(4-Chlorophenyl)-N-hydroxyacetamide. In the absence of readily available public spectral data for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to predict and interpret its characteristic spectral signatures across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This guide is intended to serve as a robust resource for researchers, enabling them to synthesize, verify, and analyze this compound with a high degree of scientific rigor.

Rationale for Spectroscopic Analysis

The journey of a potential drug candidate from synthesis to application is underpinned by meticulous analytical characterization. For a molecule like N-(4-Chlorophenyl)-N-hydroxyacetamide, a multi-faceted spectroscopic approach is not merely a procedural step but a necessary validation of its chemical identity and integrity.

-

Infrared (IR) Spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and N-O moieties, which are definitional to the hydroxamic acid structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy offers an unparalleled, high-resolution view of the molecular architecture. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. Together, they are the gold standard for unambiguous structure elucidation.

-

Mass Spectrometry (MS) determines the molecular weight with high precision and, through fragmentation analysis, provides further corroboration of the compound's structure. The isotopic signature of the chlorine atom serves as a distinctive validation point.

This guide will detail the expected outcomes from each of these techniques, providing a predictive but scientifically grounded spectral profile of the target molecule.

Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide

The synthesis of N-aryl-N-hydroxyacetamides is typically achieved through the N-acetylation of the corresponding N-arylhydroxylamine. The following protocol describes a reliable method for the synthesis of the target compound starting from 4-chloronitrobenzene.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide.

Experimental Protocol

Part A: Synthesis of N-(4-Chlorophenyl)hydroxylamine [1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloronitrobenzene (10.0 g, 63.5 mmol) and ammonium chloride (17.0 g, 318 mmol).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (100 mL).

-

Reduction: Cool the flask in an ice bath. Add zinc dust (16.6 g, 254 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the Celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(4-chlorophenyl)hydroxylamine, which can be used in the next step without further purification.

Part B: Synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide [2][3]

-

Reaction Setup: Dissolve the crude N-(4-chlorophenyl)hydroxylamine (approx. 63.5 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

-

Acetylation: Add a catalytic amount of pyridine (0.5 mL). Slowly add acetic anhydride (6.6 mL, 70 mmol) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Upon completion, carefully quench the reaction by adding cold water (50 mL).

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure N-(4-Chlorophenyl)-N-hydroxyacetamide.

Predicted Infrared (IR) Spectrum Analysis

The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of functional groups. For N-(4-Chlorophenyl)-N-hydroxyacetamide, the key absorptions are predicted based on the well-established characteristics of hydroxamic acids and substituted aromatic compounds.[4][5][6]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comparative Insights |

| 3300 - 3100 | O-H stretch (hydroxyl) | Broad, Medium | This broad absorption is characteristic of the hydrogen-bonded hydroxyl group of the hydroxamic acid moiety. |

| 1650 - 1620 | C=O stretch (Amide I band) | Strong | The carbonyl stretch is a strong, sharp peak. Its position is slightly lower than a typical ketone due to resonance with the nitrogen lone pair. |

| 1550 - 1520 | N-H bend (Amide II band) | Medium | Although this is an N-hydroxy amide, residual N-H character in vibrational modes can sometimes be observed, though it will be significantly different from a standard secondary amide. |

| 1490, 1400 | C=C stretch (aromatic ring) | Medium-Weak | These peaks are characteristic of the benzene ring stretching vibrations. |

| 1100 - 1080 | C-Cl stretch | Strong | The strong absorption due to the carbon-chlorine bond is a key feature for haloaromatic compounds. |

| 920 - 890 | N-O stretch | Medium | The N-O stretch of the hydroxamic acid functional group is a diagnostically important band.[7] |

| 840 - 810 | C-H out-of-plane bend | Strong | This strong peak is indicative of 1,4-disubstitution (para) on the benzene ring. |

Protocol for IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Preparation: Place a small amount (a few milligrams) of the dry, solid N-(4-Chlorophenyl)-N-hydroxyacetamide sample onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol).

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the electronic environment and connectivity of protons in the molecule. The predicted spectrum for N-(4-Chlorophenyl)-N-hydroxyacetamide in a solvent like DMSO-d₆ is detailed below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~10.0 - 9.5 | Singlet (broad) | 1H | N-OH | The hydroxyl proton of a hydroxamic acid is acidic and typically appears as a broad singlet at a very downfield chemical shift.[8] This peak will disappear upon D₂O exchange. |

| ~7.6 - 7.4 | Doublet | 2H | Ar-H (ortho to Cl) | These aromatic protons are deshielded due to the electronegativity of the adjacent chlorine atom. They appear as a doublet due to coupling with the protons meta to the chlorine. |

| ~7.4 - 7.2 | Doublet | 2H | Ar-H (meta to Cl) | These aromatic protons are in a slightly different electronic environment and couple with the ortho protons, resulting in a corresponding doublet. The pattern for the aromatic region is a classic AA'BB' system. |

| ~2.1 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are adjacent to a carbonyl group, which deshields them, causing them to appear as a singlet in this region. |

Protocol for ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and integrate the peaks.

-

(Optional) D₂O Exchange: To confirm the N-OH peak, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-OH peak should significantly diminish or disappear.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Six distinct signals are predicted for N-(4-Chlorophenyl)-N-hydroxyacetamide.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |

| ~168 | C =O | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield.[9] |

| ~140 | Ar-C -N | The aromatic carbon directly attached to the nitrogen is deshielded by the nitrogen atom. |

| ~133 | Ar-C -Cl | The carbon bearing the chlorine atom is also deshielded, but its chemical shift is strongly influenced by the halogen. |

| ~129 | Ar-C H (meta to Cl) | These two equivalent aromatic carbons typically resonate in this region for substituted benzenes. |

| ~122 | Ar-C H (ortho to Cl) | These two equivalent aromatic carbons are influenced by both the adjacent chlorine and the N-hydroxyacetamide group. |

| ~21 | -C(O)C H₃ | The methyl carbon of the acetyl group is found in the typical upfield aliphatic region. |

Protocol for ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a broadband proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A spectral width of 0-220 ppm is standard. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing).

Predicted Mass Spectrum (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the ionized molecule.

Molecular Ion (M⁺): The molecular formula is C₈H₈ClNO₂. The molecular weight is approximately 185.61 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks:

-

M⁺: at m/z 185 (corresponding to the ³⁵Cl isotope)

-